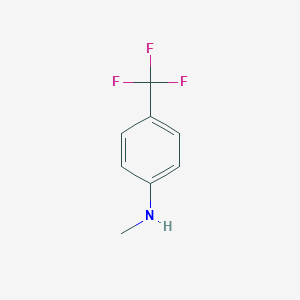
N-methyl-4-(trifluoromethyl)aniline
Cat. No. B051758
Key on ui cas rn:
22864-65-9
M. Wt: 175.15 g/mol
InChI Key: UTUYWZJPVLDHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06133285
Procedure details


To an ice-cold solution of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid (8 g, 0.032 mol), triethylamine (15.5 ml, 0.11 mol) and 4-trifluoromethyl-N-methylaniline (6.1 g, 0.035 mol) in 150 ml of methylene chloride was added dropwise during 0.5 hours a solution of thionyl chloride (3.0 ml, 0.042 mol) in 10 ml of methylene chloride. The stirring was continued at 4° C. for 4 hours. The solution was diluted with 10 ml of methylene chloride, washed with cold 1 M sulphuric acid and then extracted with 1 M sodium hydroxide. The pH of the aqueous phase was adjusted to 8-8.5, clarified by filtration and then acidified with hydrochloric acid to pH 4. On standing a crystalline precipitate was formed which was filtered off, washed with water and dried to give the title compound (8.5 g) yield 65%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
8 g
Type
reactant
Reaction Step One







Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[O:12][CH3:13])[N:5]([CH3:14])[C:4](=[O:15])[C:3]=1[C:16]([OH:18])=O.C(N(CC)CC)C.[F:26][C:27]([F:37])([F:36])[C:28]1[CH:35]=[CH:34][C:31]([NH:32][CH3:33])=[CH:30][CH:29]=1.S(Cl)(Cl)=O>C(Cl)Cl>[CH3:33][N:32]([C:31]1[CH:30]=[CH:29][C:28]([C:27]([F:26])([F:36])[F:37])=[CH:35][CH:34]=1)[C:16]([C:3]1[C:4](=[O:15])[N:5]([CH3:14])[C:6]2[C:11]([C:2]=1[OH:1])=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][CH:7]=2)=[O:18]
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(N(C2=CC=CC(=C12)OC)C)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
15.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(NC)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with cold 1 M sulphuric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1 M sodium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
clarified by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C=1C(N(C2=CC=CC(=C2C1O)OC)C)=O)C1=CC=C(C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
